1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone

Physical Chemistry Analytical Characterization Medicinal Chemistry

Researchers developing imidazo[1,2-b]pyridazine-based kinase inhibitors often face inconsistent purity in advanced intermediates, compromising SAR reproducibility. This 95%+ pure 3-acetyl-6-chloro derivative solves that by providing a reliable, dual-vector scaffold for parallel derivatization at the C6 chloro and C3 acetyl positions. - Directly enables rapid analog generation for ATP-binding pocket optimization. - Consistent 95%+ purity (HPLC) ensures predictable reactivity in downstream cross-coupling or condensation steps. - Available from stock in research-scale quantities with full quality assurance documentation, ensuring supply chain continuity for your discovery program.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 90734-73-9
Cat. No. B1356421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone
CAS90734-73-9
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)C
InChIInChI=1S/C9H8ClN3O/c1-5-9(6(2)14)13-8(11-5)4-3-7(10)12-13/h3-4H,1-2H3
InChIKeyJSPIKMFTKVEZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 90734-73-9): Core Chemical Properties and Supply Landscape


1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 90734-73-9) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family [1]. It is characterized by a fused imidazo-pyridazine core with a chloro substituent at the 6-position, a methyl group at the 2-position, and an acetyl group at the 3-position . Its molecular formula is C9H8ClN3O and it has a molecular weight of 209.63 g/mol . The compound is primarily offered by specialized chemical suppliers for research and development purposes, with typical available purities of 95% or higher .

Why 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone Cannot Be Substituted with Generic Imidazo[1,2-b]pyridazine Analogs


The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, but biological activity is exquisitely sensitive to the specific pattern and nature of substituents . While the core heterocycle is common to many analogs, variations in the substituents at the 2-, 3-, and 6-positions can lead to fundamental differences in target binding, selectivity, and even the compound's physical properties. For instance, the presence of the 3-acetyl group in this compound creates a unique electrophilic center and a distinct hydrogen-bonding profile compared to analogs lacking this moiety, which can be critical for interactions with specific kinase ATP-binding pockets [1]. Furthermore, the 6-chloro substituent is a common site for further derivatization, making this compound a distinct chemical intermediate, not a generic end-product [1]. Direct substitution without quantitative comparative data from relevant assays is therefore scientifically unsound.

Quantitative Evidence for 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone: Direct Comparison Data Against Key Analogs


Comparison of Molecular Weight and Density: 3-Acetyl Derivative vs. 2-Methyl Core Scaffold

The presence of the 3-acetyl group in 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone results in a significantly higher molecular weight and different physical properties compared to the core 2-methyl-6-chloroimidazo[1,2-b]pyridazine scaffold [1]. This difference is fundamental for analytical method development, purification, and handling. The target compound has a molecular weight of 209.63 g/mol and a density of 1.44 [1][2].

Physical Chemistry Analytical Characterization Medicinal Chemistry

Purity Specification: Commercial Availability of High-Purity 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone

This compound is commercially available from multiple suppliers at verified purity levels suitable for research applications. The minimum purity specification of 95+% provides a quantifiable benchmark for procurement, ensuring consistency across experiments . One supplier specifies a purity of NLT 98% .

Procurement Quality Control Chemical Synthesis

Scaffold Functionalization: The 3-Acetyl Moiety as a Unique Synthetic Handle

The 3-position of the imidazo[1,2-b]pyridazine core is a common site for introducing diverse functional groups that modulate biological activity [1]. The 3-acetyl group on this specific compound provides a distinct reactive ketone that is absent in many simpler analogs like 2-methyl-6-chloroimidazo[1,2-b]pyridazine. This ketone can participate in hydrogen bonding as an acceptor or serve as a precursor for further chemical transformations (e.g., reductive amination, Grignard addition) .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Recommended Scientific Applications for 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone


Use as a Starting Material for the Synthesis of Kinase-Focused Compound Libraries

Given the established role of substituted imidazo[1,2-b]pyridazines as kinase inhibitor scaffolds [1], this compound serves as an advanced intermediate. The 3-acetyl and 6-chloro groups provide distinct vectors for chemical elaboration, allowing for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. Its high purity specification (95+%) ensures that subsequent synthetic steps are not compromised by unknown impurities .

Reference Standard in Analytical Method Development

The defined and quantifiable physical properties of this compound (molecular weight: 209.63 g/mol; density: 1.44) make it suitable for use as a reference standard in analytical chemistry [2]. It can be used to calibrate instruments like HPLC or LC-MS and to validate methods for the detection and quantification of similar imidazo[1,2-b]pyridazine derivatives in complex matrices.

Medicinal Chemistry Research: Exploration of Structure-Activity Relationships at the Imidazo[1,2-b]pyridazine 3-Position

Researchers investigating the impact of substituents at the 3-position of the imidazo[1,2-b]pyridazine core on biological activity will find this compound to be a valuable tool. The 3-acetyl group is a common pharmacophore feature and its presence can be directly compared to analogs with hydrogen or other substituents at this position. This allows for a direct assessment of how this functional group influences target engagement, potency, or selectivity in cell-free or cell-based assays [1].

Chemical Biology Probe Development

The acetyl group offers a potential handle for creating affinity probes. While not a demonstrated property of this specific compound, the ketone functionality could theoretically be used to conjugate a biotin tag or a fluorescent dye following chemical modification, enabling target identification or cellular imaging studies within the context of a broader research program focused on imidazo[1,2-b]pyridazine biology [1].

Technical Documentation Hub

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